

Independent Verification of Cephaibol B's Structure: A Comparative Guide

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Compound of Interest

Compound Name: Cephaibol B

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This guide provides a comparative analysis of the published structural data for **Cephaibol B**, a peptaibol antibiotic isolated from the fungus *Acremonium tubakii*. The focus is on the initial structure elucidation and its subsequent independent verification through X-ray crystallography. To date, a total synthesis of **Cephaibol B** has not been reported in the scientific literature, which remains the ultimate validation of a proposed chemical structure.

Summary of Structural Verification

The structure of **Cephaibol B** was first reported in 2001, based on extensive spectroscopic analysis.[1][2] This initial determination was later corroborated by a single-crystal X-ray diffraction study in 2003, which provided a detailed three-dimensional model of the molecule.[3][4] While no formal structural revision has been published, the crystallographic data serves as a critical independent verification of the originally proposed connectivity and stereochemistry.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the key data from the initial structure elucidation and the subsequent crystallographic study.

Table 1: Key Physicochemical and Spectroscopic Data for **Cephaibol B**

Parameter	Originally Reported Data (2001)
Molecular Formula	C ₈₃ H ₁₂₉ N ₁₇ O ₂₀
Mass Spectrometry	FAB-MS, ESI-MS
NMR Spectroscopy	1D (¹ H, ¹³ C) and 2D (COSY, HMQC, HMBC) NMR
Amino Acid Analysis	Presence of unusual amino acids Aib and Iva

Table 2: Crystallographic Data for **Cephaibol B** (2003)

Parameter	Crystal Structure Data
Resolution	~0.9 Å
Conformation	Helical with a sharp bend at the central hydroxyproline
Stereochemistry	All isovaline (Iva) residues confirmed to be in the D-configuration
Key Feature	The N-terminal helix is rigid, while the C-terminus is flexible

Experimental Protocols

Structure Elucidation by Spectroscopic Methods (2001)

The initial structure of **Cephaibol B** was determined through a combination of advanced spectroscopic techniques.^{[1][2]}

- Isolation: **Cephaibol B** was isolated from the fermentation broth of *Acremonium tubakii* DSM 12774 through a series of chromatographic steps.
- Mass Spectrometry: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were used to determine the molecular weight and fragmentation patterns, providing initial sequence information.

- **Amino Acid Analysis:** Acid hydrolysis of **Cephaibol B** followed by chiral gas chromatography was employed to identify the constituent amino acids and their stereochemistry. This revealed the presence of the non-proteinogenic amino acids α -aminoisobutyric acid (Aib) and D-isovaline (D-Iva).
- **NMR Spectroscopy:** A comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ^1H , ^{13}C , COSY, HMQC, and HMBC, were conducted to establish the amino acid sequence and the overall connectivity of the peptide.

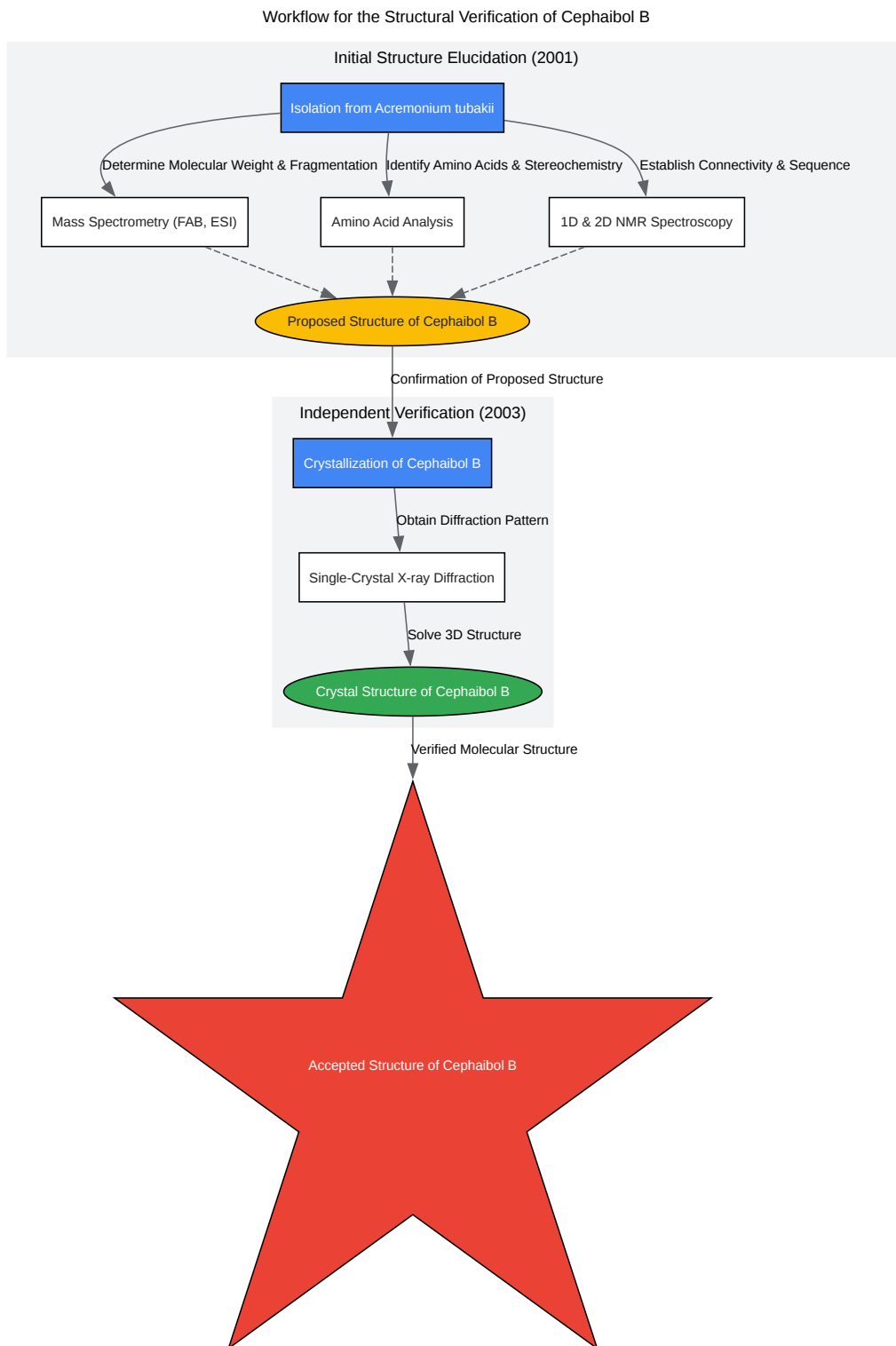
Structure Verification by X-ray Crystallography (2003)

The three-dimensional structure of **Cephaibol B** was independently verified by single-crystal X-ray diffraction.^{[3][4]}

- **Crystallization:** Crystals of **Cephaibol B** suitable for X-ray analysis were grown from a solution of the purified natural product.
- **Data Collection:** X-ray diffraction data were collected from a single crystal at low temperature.
- **Structure Solution and Refinement:** The structure was solved using direct methods and refined to a resolution of approximately 0.9 Å. This provided precise atomic coordinates and allowed for the unambiguous determination of the molecular conformation and the stereochemistry of all chiral centers.

Visualizing the Structural Verification Workflow

The following diagram illustrates the logical flow of the structural determination and verification process for **Cephaibol B**.



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Caption: Workflow of **Cephaibol B**'s structural elucidation and verification.

Conclusion

The currently accepted structure of **Cephaibol B** is strongly supported by both detailed spectroscopic analysis and high-resolution X-ray crystallography. The crystallographic study serves as a robust, independent verification of the initial structural assignment. While the lack of a total synthesis represents a gap in the complete validation of the structure, the existing data provides a high degree of confidence in the reported molecular architecture. Future total synthesis efforts will be invaluable in definitively confirming the structure and providing access to synthetic analogues for further biological evaluation.

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